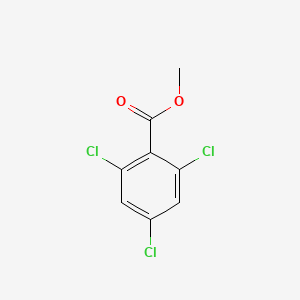

Methyl 2,4,6-trichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

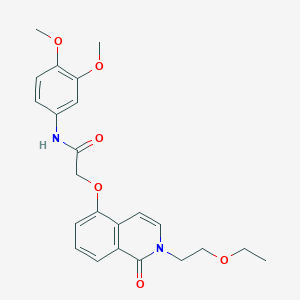

Methyl 2,4,6-trichlorobenzoate is an organic compound with the molecular formula C₈H₅Cl₃O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

Methyl 2,4,6-trichlorobenzoate is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential as an antimicrobial agent due to its chlorinated structure.

Safety and Hazards

Sigma-Aldrich provides Methyl 2,4,6-trichlorobenzoate as-is and makes no representation or warranty whatsoever with respect to this product . The safety information for a related compound, 2,4,6-Trichlorobenzoic acid methyl ester, includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Methyl 2,4,6-trichlorobenzoate is a chemical compound with the formula C₈H₅Cl₃O₂ The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that in the typical reaction of hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting ultimately in elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol .

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially influencing its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trichlorobenzoate can be synthesized through the esterification of 2,4,6-trichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 2,4,6-trihydroxybenzoate when hydroxide is the nucleophile.

Reduction: Less chlorinated benzoates or benzoic acid.

Hydrolysis: 2,4,6-trichlorobenzoic acid and methanol.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2,4-dichlorobenzoate

- Methyl 2,6-dichlorobenzoate

- Methyl 3,5-dichlorobenzoate

Comparison: Methyl 2,4,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its dichlorinated counterparts. The additional chlorine atoms increase the compound’s hydrophobicity and electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions and potentially more effective as an antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl 2,4,6-trichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFCMMLEOPEUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)

![N-(2-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2754359.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)